Pentafluorophenyl isoquinoline-4-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of PFIPC involves several steps. One approach involves the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis

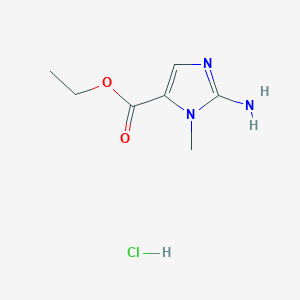

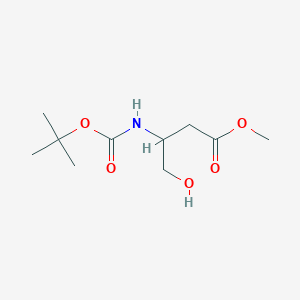

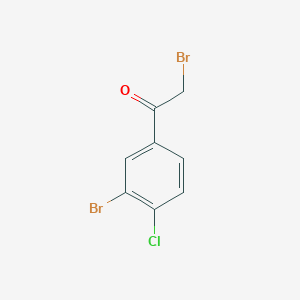

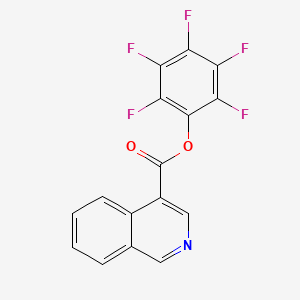

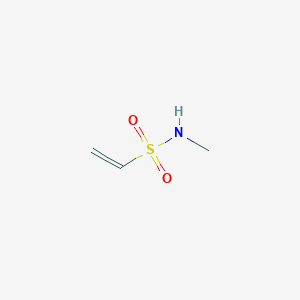

The molecular structure of PFIPC is complex, with a fused ring system incorporating an isoquinoline and a pentafluorophenyl group . The isoquinoline ring provides a rigid, planar structure, while the pentafluorophenyl group introduces a high degree of electron-withdrawing character, which can influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

PFIPC can undergo a variety of chemical reactions. For example, it has been shown that highly regioselective H/D exchange can be achieved on the α-position of the pentafluorophenyl (Pfp) ester using Et3N as the catalyst and D2O as the deuterium source .Physical And Chemical Properties Analysis

PFIPC has a molecular weight of 339.22 g/mol . Other physical and chemical properties such as its solubility, melting point, boiling point, and specific rotation are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación

Novel Synthetic Routes and Group Transfer Reactions

Research into the chemistry of pentafluorophenyl compounds, including pentafluorophenyl isoquinoline-4-carboxylate, has led to the discovery of new synthetic pathways and group transfer reactions. For instance, the study by Priya Hewavitharanage, E. Danilov, and D. Neckers (2005) demonstrated the irradiation of isoquinolinium hydroxytris(pentafluorophenyl)borate, leading to pentafluorophenyl transfer and the generation of dihydroisoquinoline derivatives. This process also resulted in the photogeneration of H2O x B(C6F5)3, showcasing a novel group transfer reaction in organoborate salts (Hewavitharanage, Danilov, & Neckers, 2005).

Antimicrobial Properties and Drug Synthesis

Isoquinoline derivatives, including those related to pentafluorophenyl isoquinoline-4-carboxylate, have been extensively studied for their antimicrobial properties. The work by A. Galán et al. (2013) on the development of novel antimicrobial isoquinoline compounds highlights the potential of these derivatives in synthesizing new drugs to combat microbial infections. These efforts include the synthesis of various isoquinoline compounds demonstrating significant bactericidal activity, indicating the therapeutic potential of pentafluorophenyl isoquinoline-4-carboxylate derivatives (Galán et al., 2013).

Fluorescent Materials and Data Security

Research into the photophysical properties of iridium(III) complexes containing isoquinoline and pentafluorophenyl units has opened up new avenues in the development of smart fluorescent materials for applications such as data security protection. The study by Zhongming Song et al. (2016) on the design and synthesis of heteroleptic cationic Ir(III) complexes showcases the potential of using pentafluorophenyl isoquinoline derivatives in creating materials with tunable emissions and mechanoluminescence. These complexes exhibit dual-emission properties and have been applied in data security protection, demonstrating the versatility of pentafluorophenyl isoquinoline-4-carboxylate in the field of material science (Song et al., 2016).

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) isoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6F5NO2/c17-10-11(18)13(20)15(14(21)12(10)19)24-16(23)9-6-22-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEILZUOGNADSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640174 | |

| Record name | Pentafluorophenyl isoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenyl isoquinoline-4-carboxylate | |

CAS RN |

944450-77-5 | |

| Record name | Pentafluorophenyl isoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B1603932.png)